Product packaging for H-D-Ser-OMe.HCl(Cat. No.:CAS No. 5874-57-7)

H-D-Ser-OMe.HCl

Cat. No.: B555513
CAS No.: 5874-57-7
M. Wt: 155.58 g/mol
InChI Key: NDBQJIBNNUJNHA-AENDTGMFSA-N
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Description

L-m-tyrosine is a hydroxyphenylalanine that is L-phenylalanine with a substituent hydroxy group at position 3. It has a role as a plant metabolite. It is a hydroxyphenylalanine, a L-phenylalanine derivative, a non-proteinogenic L-alpha-amino acid and a member of phenols. It is a tautomer of a L-m-tyrosine zwitterion.
3-Tyrosine, also known as L-m-tyr or meta-tyrosine, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Tyrosine is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO3 B555513 H-D-Ser-OMe.HCl CAS No. 5874-57-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBQJIBNNUJNHA-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466057
Record name D-Serine methyl ester hydrochloride
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Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5874-57-7
Record name D-Serine, methyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Serine methyl ester hydrochloride
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Record name D-Serine, methyl ester, hydrochloride (1:1)
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Record name D-Serine methyl ester hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance in Chemical and Pharmaceutical Research

D-Serine methyl ester hydrochloride serves as a valuable tool in both chemical and pharmaceutical research. Its enhanced solubility in organic solvents and increased stability compared to its parent amino acid, D-serine, make it a more practical reagent in many synthetic applications. In the pharmaceutical industry, this compound is a key starting material for the synthesis of various therapeutic agents.

The primary application of D-Serine methyl ester hydrochloride lies in its role as a chiral building block. The presence of a stereocenter in its structure allows for the enantioselective synthesis of complex molecules, which is a critical aspect of modern drug development. The ability to introduce a specific stereochemistry is often essential for the biological activity and safety of a pharmaceutical compound.

D Serine As a Central Nervous System Neuromodulator

Esterification of D-Serine

A common and efficient laboratory-scale synthesis involves the reaction of D-serine with methanol (B129727) in the presence of a catalyst. Thionyl chloride (SOCl2) is a frequently used reagent for this purpose. In a typical procedure, D-serine is suspended in methanol, and thionyl chloride is added dropwise at a controlled temperature. The reaction mixture is then stirred for several hours to ensure complete conversion to the methyl ester hydrochloride. bath.ac.uk

Another established method utilizes acetyl chloride in methanol. D-serine is suspended in methanol, and acetyl chloride is added at a low temperature. The mixture is then refluxed for an extended period, followed by evaporation and crystallization to yield the final product with high purity. chemicalbook.com

A more convenient, room-temperature method employs trimethylchlorosilane (TMSCl) in methanol. This procedure offers mild reaction conditions and generally produces good to excellent yields of the desired amino acid methyl ester hydrochloride. nih.gov

Metabolism and Homeostasis of D Serine in Biological Systems

Biosynthesis of D-Serine

The primary pathway for D-serine production in the mammalian brain is through the direct racemization of L-serine. nih.govpnas.org This reaction is catalyzed by a specific enzyme, establishing that an endogenous biosynthetic pathway for this D-amino acid exists in mammals. pnas.orgpnas.org

Serine racemase (SR) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the conversion of L-serine to D-serine. pnas.orgresearchgate.net The enzyme is highly selective for serine and has been purified from rat brain, showing a molecular mass of approximately 37 kDa. nih.govpnas.orgresearchgate.net Its activity is crucial for maintaining the brain's D-serine levels, as demonstrated by the significant reduction of D-serine in mice with a deleted SR gene. nih.gov

While initially believed to be primarily located in astrocytes, a growing body of evidence now indicates that serine racemase is significantly expressed in neurons. nih.govnih.gov Immunohistochemical studies in the adult mouse and human forebrain have shown that SR is predominantly found in glutamatergic neurons, with additional expression in GABAergic interneurons. nih.govnih.gov In the neocortex and hippocampus, nearly all D-serine is found within neurons. nih.gov Interestingly, not all neurons that store D-serine also express SR, suggesting a potential separation between the sites of synthesis and storage. nih.govfrontiersin.org Studies with purified embryonic cortical neuronal cultures have further confirmed that neurons can synthesize D-serine. researchgate.net This neuronal production of D-serine places it in a position to act as a co-transmitter with glutamate (B1630785), directly influencing synaptic NMDAR activity. nih.gov

Initial research strongly suggested that SR and D-serine were primarily localized in protoplasmic astrocytes, especially in gray matter areas rich in NMDA receptors. pnas.orgcapes.gov.br These studies proposed that D-serine is released from astrocytes in response to glutamate, highlighting a key role for glia-neuronal interactions in regulating NMDA receptor function. pnas.orgpnas.org D-serine was observed to be enriched in astrocytic foot processes that are in close proximity to synapses. pnas.org However, more recent findings have challenged the exclusivity of astrocytic localization, with some studies showing very little SR expression in forebrain astrocytes. nih.govnih.gov Despite the ongoing debate, it is clear that a complex interplay between neurons and glia, often referred to as the "serine shuttle," is involved in D-serine homeostasis. nih.gov In some models, astrocytes synthesize L-serine, which is then transported to neurons for conversion into D-serine. nih.gov Conversely, it has been suggested that D-serine synthesized in postsynaptic neurons might be stored in astrocytes. frontiersin.org

Cell TypeEvidence for Serine Racemase (SR) and D-Serine PresenceKey Research Findings
NeuronsSR is primarily expressed in forebrain glutamatergic and GABAergic neurons. Nearly all D-serine in the neocortex and hippocampus is found in neurons. nih.govnih.govStudies on SR deficient mice and immunocytochemistry in mouse and human brains support a predominant neuronal localization. nih.govnih.gov Cultured neurons are capable of synthesizing D-serine. researchgate.net
AstrocytesInitial studies reported high concentrations of SR and D-serine in protoplasmic astrocytes, particularly in regions with high NMDA receptor density. pnas.orgcapes.gov.brGlutamate can stimulate the release of D-serine from astrocyte cultures. pnas.orgpnas.org The concept of a "serine shuttle" involves both neurons and astrocytes in D-serine metabolism. nih.gov

The catalytic activity of serine racemase is not constant but is subject to complex regulatory mechanisms. These include allosteric regulation by cofactors and its interaction with cellular metabolic pathways, ensuring that D-serine synthesis is coupled to the cell's energy status and metabolic needs.

Adenosine triphosphate (ATP) acts as a significant allosteric activator of serine racemase. nih.govnih.gov The binding of ATP to serine racemase is cooperative and substantially increases the enzyme's affinity for its substrate, L-serine. nih.govnih.gov For instance, in the presence of 1 mM ATP, the Km for L-serine was observed to decrease from 13 mM to 1.8 mM with little change in Vmax, which is indicative of an allosteric activation mechanism. nih.gov This regulation by ATP suggests a direct link between the cell's energy state and the synthesis of D-serine. nih.gov Glycine (B1666218), another ligand for the NMDA receptor, also influences SR's affinity for ATP, indicating a sophisticated cross-talk between the active site and the allosteric site of the enzyme. nih.gov Furthermore, NADH has been shown to act as a partial inhibitor of human serine racemase, competing with ATP binding and suggesting another layer of allosteric control. portlandpress.com

RegulatorEffect on Serine Racemase ActivityMechanism of Action
ATPActivation nih.govnih.govBinds to an allosteric site, cooperatively increasing the enzyme's affinity for L-serine. nih.govnih.gov
GlycineModulates ATP affinity nih.govIncreases the enzyme's affinity for ATP, demonstrating cross-talk between the active and allosteric sites. nih.gov
NADHPartial Inhibition portlandpress.comCompetes with ATP binding at an allosteric site. portlandpress.com

The link between serine racemase activity and cellular energy metabolism extends beyond ATP regulation. It has been proposed that murine serine racemase can form a complex with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to the inhibition of SR. nih.gov This interaction suggests a mechanism whereby high glycolytic flux could downregulate D-serine synthesis. However, studies on the human orthologs of these enzymes did not observe the formation of an SR-GAPDH complex or inhibition of SR by GAPDH. nih.gov Instead, it was found that the GAPDH substrate, glyceraldehyde-3-phosphate (G3P), inhibits human serine racemase in a time- and concentration-dependent manner. nih.gov This suggests that the regulation of D-serine synthesis by glycolytic intermediates may be a conserved mechanism, even if the precise protein-protein interactions differ between species.

Regulatory Mechanisms of Serine Racemase Activity

Catabolism and Degradation of D-Serine

The concentration of D-Serine in the central nervous system is meticulously regulated, not only through its synthesis but also through its breakdown. The primary enzyme responsible for the catabolism of D-Serine is D-Amino Acid Oxidase (DAAO).

D-Amino Acid Oxidase is a flavin-dependent enzyme (utilizing FAD as a cofactor) that catalyzes the oxidative deamination of D-amino acids, including D-Serine. nih.gov This enzymatic reaction converts D-Serine into its corresponding α-keto acid, hydroxypyruvate, along with ammonia (B1221849) and hydrogen peroxide. nih.gov The expression and activity of DAAO are critical in controlling the levels of D-Serine in the brain, thereby modulating N-methyl-D-aspartate (NMDA) receptor activity. nih.govfrontiersin.org

The gene and protein expression of DAAO in the central nervous system often show an inverse relationship with D-Serine levels. nih.gov In rodents and humans, DAAO activity and immunoreactivity are most prominent in the cerebellum and are also found at lower levels in the forebrain, mirroring the distribution of D-Serine. frontiersin.org Interestingly, human DAAO exhibits a relatively low kinetic efficiency for D-Serine, which suggests that its activity is finely tuned to prevent excessive degradation of this important neuromodulator. nih.govfrontiersin.org The regulation of DAAO activity is complex and can be influenced by interactions with other proteins and post-translational modifications, ensuring a precise control over D-Serine concentrations at the cellular level. frontiersin.org

Spatiotemporal Distribution of D-Serine and Associated Enzymes

The distribution of D-Serine and the enzymes involved in its metabolism, serine racemase (SR) for synthesis and DAAO for degradation, is not uniform throughout the central nervous system. This heterogeneity is observed at both regional and cellular levels.

Research has revealed a distinct and heterogeneous distribution of D-Serine within the human central nervous system. nih.gov The cerebrum, in particular, contains the highest concentrations of D-Serine. nih.gov Within the cerebrum, there are further variations, with notable levels in the neocortex, hippocampus, and the basal ganglia (specifically the putamen). nih.gov

Studies have also quantified D-Serine levels in various Brodmann areas (BA) of the human cerebral neocortex, showing significant regional differences that are associated with functional areas. nih.gov For instance, BA8 (frontal eye fields), BA22 (superior temporal gyrus), BA36 (parahippocampal gyrus), and BA41/42 (auditory cortex) have been reported to have higher than average D-Serine levels. In contrast, areas such as BA4 (primary motor cortex), BA11 (orbitofrontal cortex), BA17 (primary visual cortex), and BA47 (orbital part of the inferior frontal gyrus) have shown lower concentrations. nih.gov This distinct regional distribution suggests a functional diversity of glutamatergic neurotransmission in the human brain. nih.gov

Interactive Table: Regional Distribution of D-Serine in the Human Cerebral Neocortex You can sort the table by clicking on the headers.

Brodmann Area (BA) Function Relative D-Serine Level
BA 4 Primary Motor Cortex Lower
BA 8 Frontal Eye Fields Higher
BA 11 Orbitofrontal Cortex Lower
BA 17 Primary Visual Cortex Lower
BA 22 Superior Temporal Gyrus Higher
BA 36 Parahippocampal Gyrus Higher
BA 41/42 Auditory Cortex Higher
BA 47 Inferior Frontal Gyrus Lower

The cellular localization of D-Serine has been a subject of extensive research, with evidence pointing to its presence in both neurons and glial cells, particularly astrocytes. nih.govnih.gov Initially considered a "gliotransmitter" released from astrocytes to modulate synaptic activity, subsequent studies have also demonstrated that D-Serine is synthesized in neurons by serine racemase. nih.govnih.gov

In the telencephalon, D-Serine is concentrated in protoplasmic astrocytes, which are in close proximity to NMDA receptors in the neuropil. nih.gov This anatomical arrangement supports the role of astrocyte-derived D-Serine in regulating synaptic function. The release of D-Serine from astrocytes is a dynamic process, often triggered by an increase in intracellular calcium and dependent on SNARE proteins, suggesting a mechanism of regulated exocytosis. nih.gov

The dynamic regulation of D-Serine release is crucial for synaptic plasticity. For example, in the vertebrate retina, light-evoked release of D-Serine has been shown to be important for the recruitment of NMDA receptors, thereby influencing the encoding of light intensity. nih.gov This indicates that the availability of D-Serine is not static but is actively modulated in response to physiological stimuli. The interplay between neuronal and glial sources of D-Serine likely allows for precise spatiotemporal control of NMDA receptor function, tailored to the specific needs of different synapses and brain regions. nih.gov

Transport Mechanisms and Pharmacokinetics in Research Models

The ability of D-Serine and its derivatives to reach the central nervous system from the periphery is a key factor in understanding its physiological roles and therapeutic potential. This involves passage across the highly selective blood-brain barrier.

The blood-brain barrier (BBB) is a major interface controlling the passage of substances between the bloodstream and the brain parenchyma. nih.gov While the BBB restricts the entry of many molecules, specific transporters facilitate the movement of essential compounds like amino acids. nih.gov

Studies have shown that D-Serine can cross the blood-brain barrier. researchgate.net Exogenous administration of D-Serine has been demonstrated to increase both intracellular and extracellular concentrations of D-Serine in the brain. researchgate.net However, the diffusion of D-Serine across the BBB is not unlimited and appears to be mediated by transporters that can become saturated at higher concentrations in the blood. researchgate.net The transport of drugs and other molecules across the BBB can occur through various mechanisms, including passive diffusion for small, lipophilic molecules and transporter-mediated transport for other substances. nih.gov In vitro models of the BBB are crucial tools for evaluating the permeability of compounds like D-Serine and its analogs. mdpi.comresearchgate.net These models help in predicting the extent to which a substance can penetrate the brain and exert its effects.

Cellular Uptake and Efflux Systems

The regulation of D-serine concentrations in the extracellular space is critical for its role as a neuromodulator, particularly as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. frontiersin.orgnih.gov This fine-tuning is achieved through a sophisticated network of cellular uptake and efflux systems, primarily involving various amino acid transporters. These transporters are differentially expressed in neurons and glial cells, allowing for cell-type-specific regulation of D-serine homeostasis. frontiersin.orgnih.gov

The primary transporters implicated in the movement of D-serine across cell membranes belong to the Solute Carrier (SLC) family. nih.gov Key among these are the Alanine-Serine-Cysteine Transporters (ASCTs), including ASCT1 (SLC1A4) and ASCT2 (SLC1A5), and the Asc-1 transporter (SLC7A10). elifesciences.orgjneurosci.org These transporters exhibit distinct properties and cellular distributions, contributing to the complex dynamics of D-serine signaling in the central nervous system.

Neuronal and Glial D-Serine Transport

Both neurons and astrocytes participate in the regulation of extracellular D-serine, though they appear to utilize distinct primary mechanisms for its release and uptake. nih.gov Astrocytes are considered a major source of D-serine, releasing it to modulate synaptic activity. nih.govmdpi.com This release can occur through several pathways, including Ca²⁺-dependent exocytosis. nih.gov Conversely, the clearance of D-serine from the synaptic cleft is crucial to prevent overstimulation of NMDA receptors, a process in which both astrocytes and neurons are involved.

Astrocytes play a significant role in sequestering D-serine from the synaptic space. nih.govmdpi.com Studies have demonstrated that astrocytes in various brain regions, including the hippocampus, somatosensory cortex, and cerebellum, take up D-serine. nih.govmdpi.com This uptake is mediated predominantly by ASCTs. nih.govmdpi.com

Neurons, on the other hand, can release D-serine through the Asc-1 transporter, which functions as an antiporter or exchanger. frontiersin.orgjneurosci.org This transporter is largely restricted to neurons and has a high affinity for both D-serine and glycine. jneurosci.org The activity of Asc-1 can be stimulated by other neutral amino acids, leading to the release of D-serine and subsequent modulation of NMDA receptor-dependent synaptic activity. frontiersin.orgjneurosci.org

Key Transporters in D-Serine Homeostasis

A number of specific transporters have been identified as key players in the cellular uptake and efflux of D-serine.

ASCT1 (SLC1A4): This transporter is a sodium-dependent transporter with a high affinity for neutral amino acids such as alanine, serine, and cysteine. nih.gov Research indicates that ASCT1 is a primary mediator of D-serine uptake into astrocytes. nih.govmdpi.com Inhibition of ASCTs with substrates like O-benzyl-L-serine or trans-4-hydroxy-proline has been shown to significantly reduce D-serine uptake in astrocytes. nih.govmdpi.com While ASCT2 expression is found in cultured astrocytes, ASCT1 appears to be the predominant isoform in astrocytes within the intact brain. nih.gov

ASCT2 (SLC1A5): Similar to ASCT1, ASCT2 is a sodium-dependent transporter for neutral amino acids. nih.gov In addition to the common substrates of ASCTs, ASCT2 can also transport glutamine and asparagine with high affinity. nih.gov While its expression in astrocytes in the brain is considered minimal, ASCT2 has been identified as a D-serine transporter in other tissues, such as the kidney, and in retinal Müller cells. elifesciences.orgnih.govelifesciences.org Studies using human cell lines have confirmed that ASCT2 can mediate D-serine transport. elifesciences.orgelifesciences.org

Asc-1 (SLC7A10): This transporter is a sodium-independent antiporter, meaning it exchanges amino acids across the membrane. jneurosci.org Asc-1 is primarily expressed in neurons and exhibits a high affinity for D-serine, glycine, and other neutral amino acids. jneurosci.org It is considered a major D-serine transporter in the brain, and its knockout in mice leads to a significant reduction in D-serine uptake in synaptosomes. jneurosci.org The release of D-serine from neurons via Asc-1 is thought to contribute to the basal extracellular levels of this neuromodulator. frontiersin.org

Other Transporters: In addition to the major transporters, other systems may contribute to D-serine homeostasis. For instance, sodium-coupled monocarboxylate transporters (SMCTs) have been identified as a low-affinity transport system for D-serine in the kidney. elifesciences.org The vesicular D-serine transporter, responsible for loading D-serine into glial secretory vesicles for exocytotic release, has been characterized as a D-serine/chloride co-transporter, though its molecular identity is not yet fully established. nih.gov

The following tables summarize the key characteristics and research findings related to the major transporters involved in D-serine cellular uptake and efflux.

Table 1: Major D-Serine Transporters and Their Characteristics

TransporterGene NameTransport MechanismPrimary Cellular Location (in CNS)Key Substrates
ASCT1 SLC1A4Na⁺-dependentAstrocytesAlanine, Serine, Cysteine, D-Serine
ASCT2 SLC1A5Na⁺-dependentLow expression in brain astrocytes; present in retinal Müller cells, kidneyAlanine, Serine, Cysteine, Glutamine, Asparagine, D-Serine
Asc-1 SLC7A10Na⁺-independent antiporterNeuronsD-Serine, Glycine, Alanine, Cysteine

Table 2: Summary of Research Findings on D-Serine Transport

FindingModel SystemKey Transporter(s) ImplicatedSignificanceReference(s)
Inhibition of ASCTs reduces D-serine uptake in astrocytesMouse hippocampal, somatosensory cortex, and cerebellar slicesASCTs (primarily ASCT1)Demonstrates the central role of astrocytic ASCTs in clearing synaptic D-serine. nih.govnih.govmdpi.com
Asc-1 knockout mice show reduced synaptosomal D-serine uptakeAsc-1 knockout miceAsc-1Confirms Asc-1 as a major transporter for neuronal D-serine. jneurosci.org
D-isoleucine stimulates D-serine release from neuronsHippocampal slices, primary neuronal culturesAsc-1Provides evidence for the role of Asc-1 in neuronal D-serine efflux. jneurosci.org
ASCT2 mediates D-serine transport in retinal Müller cellsRat retinal Müller cells, Xenopus laevis oocytesASCT2Identifies a key D-serine transporter in the retina. nih.gov
D-serine is a substrate for SMCTs in the kidneyMouse kidney, human cell linesSMCT1, SMCT2Reveals a novel, low-affinity transport system for D-serine in peripheral tissues. elifesciences.org

Investigational Roles in Neuropsychiatric and Neurodegenerative Research

Research in Schizophrenia Spectrum Disorders

The glutamatergic system, particularly the NMDA receptor, is a major focus in schizophrenia research. Evidence suggests that abnormalities in D-serine-mediated neurotransmission are linked to the pathophysiology of the disorder. psychiatry-psychopharmacology.comresearchgate.net

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis posits that reduced signaling through this receptor is a core element in the pathophysiology of schizophrenia. nih.govpsychiatrist.com This idea originated from observations that NMDA receptor antagonists like phencyclidine (PCP) and ketamine can induce the positive, negative, and cognitive symptoms of schizophrenia in healthy individuals. nih.govpsychiatrist.com

D-serine is essential for the full activation of the NMDA receptor, acting as a mandatory co-agonist alongside glutamate (B1630785). cpn.or.krfrontiersin.org Consequently, dysregulation of D-serine signaling is a critical aspect of the NMDAR hypofunction hypothesis. researchgate.net Research has identified several lines of evidence supporting this link:

Reduced D-Serine Levels: Abnormally low levels of D-serine have been found in the cerebrospinal fluid (CSF), blood, and postmortem brain tissue of individuals with schizophrenia. nih.govresearchgate.netfrontiersin.orgfrontiersin.org

Enzyme Abnormalities: The enzymes responsible for D-serine metabolism are also implicated. Serine racemase (SR), which synthesizes D-serine from L-serine, and D-amino acid oxidase (DAAO), which degrades D-serine, have been linked to the disorder. researchgate.netnih.govnih.gov Genetic studies have identified polymorphisms in the genes for these enzymes as potential risk factors for schizophrenia. researchgate.netbiorxiv.org Furthermore, increased DAAO activity has been reported in patients with schizophrenia. psychiatry-psychopharmacology.com

Glia and Neuron Involvement: D-serine is considered both a gliotransmitter, released from astrocytes, and a neurotransmitter. nih.govresearchgate.netfrontiersin.org This dual role suggests that dysfunction in either glial or neuronal regulation of D-serine could contribute to NMDAR hypofunction.

This convergence of genetic, biochemical, and pharmacological evidence strongly suggests that impaired D-serine availability leads to reduced NMDA receptor function, contributing to the symptoms of schizophrenia. researchgate.netpnas.org

Preclinical research using animal models provides substantial evidence for the role of D-serine in behaviors relevant to schizophrenia. These models often mimic NMDAR hypofunction to produce phenotypes resembling the cognitive and negative symptoms of the disorder, which are notoriously difficult to treat with standard antipsychotics. psychiatrist.compnas.org

In serine racemase knockout (SRKO) mice, which have a 90% reduction in cortical D-serine and resulting NMDAR hypofunction, researchers observed schizophrenia-relevant deficits. pnas.org These included impaired memory, reduced dendritic spine density, and diminished hippocampal volume. biorxiv.orgpnas.org Critically, chronic treatment with D-serine was able to normalize these electrophysiological, neurochemical, and cognitive deficits in the mice. pnas.org Similarly, in other animal models, D-serine administration has been shown to reverse the behavioral and cognitive impairments induced by NMDA antagonists like PCP and MK-801. psychiatry-psychopharmacology.comresearchgate.net

Table 1: Effects of D-Serine Modulation in Experimental Models of Schizophrenia
Experimental ModelKey Deficit(s) ObservedEffect of D-Serine AdministrationReference(s)
Serine Racemase Knockout (SRKO) MiceImpaired memory, reduced dendritic spines, diminished hippocampal volume, impaired synaptic plasticity.Normalized cognitive, neurochemical, and electrophysiological deficits. Acutely rescued activity-dependent spine growth. biorxiv.orgpnas.org
NMDA Antagonist (PCP, MK-801) Induced ModelsCognitive deficits, hyperactivity, impaired prepulse inhibition (sensorimotor gating).Reversed behavioral and cognitive deficits. psychiatry-psychopharmacology.com
Mice with genetic mutation of NR1 subunit (glycine binding site)Negative and cognitive symptoms resembling schizophrenia.Normalized symptoms. researchgate.net

These findings from experimental models underscore the principle that enhancing D-serine signaling can ameliorate core symptoms of schizophrenia, particularly cognitive impairments and negative symptoms. researchgate.netmdpi.com

Given the strong evidence for D-serine's role in the NMDAR hypofunction hypothesis, the D-serine metabolic pathway has become an attractive target for developing novel schizophrenia treatments. cpn.or.krresearchgate.net The goal of these investigational therapeutics is to enhance NMDA receptor function by increasing the availability of its co-agonist, D-serine. cpn.or.krpsychiatrist.com

Several strategies are being explored:

Direct D-Serine Supplementation: Clinical trials have investigated D-serine as an add-on therapy to existing antipsychotic medications. psychiatry-psychopharmacology.commdpi.com Some studies have reported that adjunctive D-serine treatment can improve positive, negative, and cognitive symptoms in patients with schizophrenia. psychiatry-psychopharmacology.comfrontiersin.orgmdpi.com

Inhibition of D-Amino Acid Oxidase (DAAO): DAAO is the primary enzyme responsible for breaking down D-serine. psychiatry-psychopharmacology.comnih.gov By inhibiting this enzyme, the levels of endogenous D-serine in the brain can be increased. cpn.or.kr In animal models, DAAO inhibitors have been shown to elevate D-serine levels in the cortex and reverse PCP-induced behaviors, suggesting their potential as a therapeutic approach. psychiatry-psychopharmacology.com

Modulation of Serine Racemase (SR): Enhancing the activity of SR, the enzyme that synthesizes D-serine, is another potential strategy to boost D-serine levels and, consequently, NMDA receptor function. cpn.or.kr

These approaches represent a shift away from purely dopamine-focused therapies and toward targeting the underlying glutamatergic dysfunction, offering hope for improving the difficult-to-treat cognitive and negative symptoms of schizophrenia. researchgate.netpsychiatrist.com

Research in Neurodegenerative Diseases

The role of D-serine and the NMDA receptor is also under intense investigation in the context of age-related neurodegenerative diseases, where cognitive decline is a central feature. nih.govfrontiersin.org

In Alzheimer's disease (AD), the most common form of dementia, the involvement of the glutamatergic system is complex and appears to differ from that in schizophrenia. frontiersin.org While NMDAR hypofunction is a key theory in schizophrenia, NMDAR-mediated excitotoxicity (overstimulation leading to cell death) is thought to contribute to the neuronal loss seen in AD. frontiersin.orgscispace.com

Research into D-serine levels in Alzheimer's disease has yielded varied and sometimes conflicting results, suggesting its role may be complex and possibly change during disease progression. frontiersin.orgfrontiersin.orgmdpi.com

Several studies have reported an increase in D-serine levels in the brains and CSF of AD patients. scispace.commdpi.comnih.gov One study found that D-serine levels in the CSF of probable AD patients were five times higher than in healthy controls. frontiersin.orgnih.gov This elevation was also observed in the hippocampus and cortex of post-mortem AD brain samples. nih.gov The proposed mechanism for this increase involves the activation of the enzyme serine racemase in reactive astrocytes, a hallmark of neuroinflammation in the AD brain. scispace.comnih.gov This overabundance of the NMDAR co-agonist could contribute to the excitotoxicity that drives neuronal damage and synaptic deficits in AD. frontiersin.orgscispace.com

Table 2: Summary of Findings on D-Serine Levels in Alzheimer's Disease
Sample TypeReported FindingPotential ImplicationReference(s)
CSF & Brain Tissue (Hippocampus, Cortex)Increased D-serine levels in AD patients vs. controls.Contributes to NMDAR overstimulation and excitotoxicity. May serve as a diagnostic biomarker. frontiersin.orgmdpi.comnih.govmdpi.com
SerumIncreased D-serine levels and D-/total serine ratio correlate with disease progression and cognitive decline.Potential biomarker for disease progression. scispace.comresearchgate.net
Brain Tissue (Frontal, Parietal, Temporal Cortex)No significant difference in D-serine levels between AD and controls.The role of D-serine may be region-specific or dependent on disease stage. frontiersin.orgfrontiersin.orgalzdiscovery.org
CSF & Serum (Meta-Analysis)Significantly higher D-serine levels in AD patients vs. controls.Strengthens the association between elevated D-serine and AD diagnosis. mdpi.com

This body of research suggests that dysregulation of D-serine metabolism is a feature of AD pathogenesis, although the precise nature and consequences of this dysregulation are still being elucidated. nih.gov

Parkinson's Disease

In Parkinson's disease (PD), research has explored the interplay between the degenerating dopaminergic system and the glutamatergic system, where D-serine acts as a key modulator. nih.gov

Preclinical and clinical studies suggest a potential therapeutic role for D-serine in managing PD symptoms. Preclinical observations in rodent models of PD have noted altered D-serine concentrations in the brain. nih.gov While not a preclinical model, a pilot clinical trial in human PD patients demonstrated that adjuvant treatment with D-serine significantly reduced both motor and behavioral symptoms. nih.govresearchgate.net The findings from this study indicated improvements in scores on the Unified Parkinson's Disease Rating Scale (UPDRS) and the Simpson-Angus Scale for extrapyramidal symptoms. nih.gov

The striatum is a key brain region where the balance between dopamine (B1211576) and glutamate signaling is critical for motor control. Dysfunction of NMDA receptor-mediated transmission is thought to contribute to the motor symptoms of PD. nih.gov D-serine, by binding to the glycine (B1666218) site of NMDA receptors, can influence this delicate balance. nih.gov Studies in MPTP-lesioned macaque models of PD revealed reduced levels of D-serine in the substantia nigra, a core area affected in the disease. nih.govresearchgate.net Conversely, D-serine levels were found to be increased in the putamen of these monkeys. researchgate.net These findings highlight a deep interaction between the dopaminergic and glutamatergic systems in PD and suggest that changes in D-serine levels may influence the alterations in NMDA receptor transmission that occur following dopamine depletion. researchgate.net

Other Neurotoxic and Neuroinflammatory Conditions (e.g., Stroke, Traumatic Brain Injury, Amyotrophic Lateral Sclerosis)

The role of D-serine is also under investigation in other conditions involving neurotoxicity and neuroinflammation.

Stroke and Traumatic Brain Injury (TBI): In the period following a stroke or TBI, there is a complex cascade of events including excitotoxicity. Some research suggests that activation, rather than blockade, of NMDA receptors might be beneficial in the subacute phase after injury. nih.govnih.gov In a mouse model of TBI, enhancing brain D-serine levels by inhibiting its degrading enzyme led to improved cognitive and motor function, reduced lesion volume, and decreased inflammation. nih.gov However, other research implicates D-serine released from glial cells in the synaptic damage that occurs after TBI, suggesting that inhibiting its synthesis or release could be protective. miami.edu

Amyotrophic Lateral Sclerosis (ALS): In contrast to potentially beneficial roles, research in ALS points towards a detrimental effect of D-serine. Multiple studies have found that levels of D-serine and its synthesizing enzyme, serine racemase, are elevated in the spinal cords of ALS patients and mouse models of the disease. frontiersin.org This elevation is thought to enhance glutamate-mediated excitotoxicity, a key mechanism implicated in the death of motor neurons in ALS. frontiersin.org D-serine is described as a "glia-derived enhancer of glutamate toxicity" in this context, suggesting that targeting D-serine overproduction could be a therapeutic strategy for ALS. frontiersin.org

Table 2: Investigational Role of D-Serine in Neurotoxic/Neuroinflammatory Conditions

ConditionKey Research Finding in Preclinical ModelsPotential Role of D-SerineReference
Traumatic Brain Injury (TBI) Enhancing D-serine levels improved cognitive/motor function.Potentially protective (subacute phase) nih.gov
Traumatic Brain Injury (TBI) Glial-derived D-serine contributes to synaptic damage.Potentially detrimental miami.edu
Amyotrophic Lateral Sclerosis (ALS) D-serine levels are elevated in spinal cords of ALS models.Enhancer of glutamate excitotoxicity frontiersin.org

Research in Mood and Anxiety Disorders

Dysfunctional glutamatergic signaling is also implicated in the pathophysiology of mood disorders like depression. nih.gov

Effects on Depression-Related Behavioral Phenotypes

Preclinical research strongly suggests that D-serine can produce antidepressant-like effects. In various rodent models, acute administration of D-serine has been shown to reduce depression-related behaviors. frontiersin.orgnih.gov

Key findings from rodent studies include:

Forced Swim Test: D-serine significantly decreased immobility time without altering general motor activity, an effect characteristic of antidepressant medications. nih.govplos.org

Learned Helplessness Paradigm: D-serine reversed learned helplessness behavior, as measured by a decrease in escape latency and an increase in the number of successful escapes. nih.gov

Novelty-Suppressed Feeding Test: Chronic elevation of D-serine levels, either through genetic overexpression of its synthesizing enzyme or dietary supplementation, reduced the latency to feed in a novel environment, another indicator of anxiolytic and antidepressant-like effects. plos.orgresearchgate.net

These effects appear to be directly mediated by NMDA receptors, as mice lacking the essential NR1 subunit of the receptor in forebrain neurons did not respond to D-serine treatment. nih.gov These findings support the hypothesis that enhancing NMDA receptor function via its co-agonist site may be a viable strategy for treating depression. frontiersin.orgnih.gov

Modulation of Anxiety-Related Behavioral Paradigms

D-Serine, as the primary endogenous co-agonist at the glycine modulatory site (GMS) of N-methyl-D-aspartate receptors (NMDARs) in limbic brain regions, is a critical regulator of NMDAR activity. nih.govnih.gov This role positions it as a significant factor in the modulation of behaviors related to fear and anxiety. nih.gov Fear, anxiety, and trauma-related disorders are often characterized by excessive fear reactions and an inability to extinguish learned fear. nih.govnih.gov Research has extensively demonstrated the importance of NMDAR function in regulating these behaviors. nih.govnih.gov

Studies using animal models have explored the impact of D-serine levels on anxiety. For instance, a mouse model with genetically reduced D-serine levels, achieved through serine racemase knockout, exhibited heightened anxiety levels. plos.org Conversely, research involving transgenic mice (SrrTg) that overexpress serine racemase, leading to elevated brain D-serine levels, showed specific behavioral phenotypes indicative of a reduced tendency towards depression-related behavior, which can be comorbid with anxiety. plos.orgresearchgate.net However, these same mice did not show significant changes in cognitive performance. plos.orgresearchgate.net

The modulation of the NMDAR co-agonist site is a key area of investigation for managing anxiety-related disorders. nih.gov The goal of such interventions is often to facilitate fear extinction, enhance mood, and improve cognition. nih.govnih.gov Preclinical studies have shown that administering D-serine can normalize behaviors that model anxiety in rodents. nih.gov The systems that regulate the synaptic availability of D-serine are therefore considered potential targets for pharmacologic strategies aimed at treating anxiety disorders. nih.gov

Role in Cognitive Function and Neurodevelopment

D-Serine and its derivatives, such as D-Serine methyl ester hydrochloride, are pivotal compounds in neuroscience research, primarily due to their function as potent modulators of NMDARs. chemimpex.com These receptors are fundamental to synaptic plasticity, the cellular mechanism that underlies learning and memory. chemimpex.comnih.gov D-Serine is recognized as a crucial modulator of cognitive processes and synaptic plasticity through its action on NMDARs. frontiersin.org Furthermore, it plays a significant role in the developing brain, influencing processes from neuronal connectivity to the functional maturation of neural circuits. nih.govfrontiersin.orgfrontiersin.org

Enhancement of Learning, Memory, and Problem-Solving Capacities

The role of D-serine as a co-agonist for NMDARs is central to its effects on cognitive enhancement. nih.gov NMDAR activation is a requisite for many forms of synaptic plasticity, such as long-term potentiation (LTP), which is widely considered a cellular substrate for learning and memory. nih.govfrontiersin.orgfrontiersin.org By modulating NMDAR function, D-serine can influence these core cognitive processes. Research indicates that the NMDA receptor glycine/D-serine site is likely not fully saturated in many brain regions, suggesting that increasing D-serine availability can enhance NMDAR-dependent functions. plos.org

Animal studies have provided substantial evidence for the cognitive-enhancing properties of D-serine. Systemic administration of D-serine in mice has been shown to improve performance in tasks assessing recognition learning and working memory. nih.gov One study found that pre-training treatment with D-serine enhanced recognition memory 24 hours later, and post-training administration also improved memory consolidation. nih.gov Daily treatment enhanced both object recognition and T-maze performance over several days. nih.gov These behavioral improvements were correlated with increased D-serine levels in the hippocampus, a brain region critical for memory formation. nih.gov

In humans, a clinical trial with healthy elderly adults demonstrated that a single dose of D-serine improved performance on the Groton Maze Learning Test, which assesses spatial memory, learning, and problem-solving. nih.gov Similarly, administration to young healthy adults improved attention and verbal learning and memory. nih.gov These findings highlight the potential of D-serine to act as a cognitive enhancer. frontiersin.orgfrontiersin.org D-Serine methyl ester hydrochloride is utilized in research to study these effects, as its structure may facilitate passage across the blood-brain barrier to effectively modulate central NMDAR activity. chemimpex.com

Research FindingModel SystemCognitive Domain AffectedReference
Systemic administration of D-serine (50 mg/kg/day) enhanced object recognition memory 24 hours after training and improved T-maze alternation performance. Post-training administration suggested an effect on memory consolidation.BALB/c MiceRecognition Memory, Working Memory, Consolidation nih.gov
Administration of D-serine improved cognitive performance in mice subjected to memory impairment models.MiceSynaptic Plasticity, Cognitive Performance
A single dose of D-serine improved performance in the Groton Maze Learning Test.Healthy Elderly AdultsSpatial Memory, Learning, Problem-Solving nih.gov
Administration of D-serine improved attention and verbal learning and memory.Young Healthy AdultsAttention, Verbal Learning, Memory nih.gov
Treatment with an inhibitor of the D-serine degrading enzyme D-amino acid oxidase (DAAO) improved cognitive function after traumatic brain injury, an effect attributed to elevated endogenous D-serine levels.Mouse Model of TBICognitive Function, Motor Function nih.gov

Involvement in Neuronal Migration and Functional Maturation of Forebrain Neurons

D-Serine is recognized as an important factor in normal brain development and function. frontiersin.orgnih.gov Its levels in the brain increase during early development, coinciding with periods of extensive synaptic refinement and maturation, which points to its role in the establishment of functional neuronal circuits. nih.govresearchgate.net NMDARs, which D-serine modulates, are known to be critical for the development and refinement of these circuits. nih.govjneurosci.org

A key role for D-serine during development is in neuronal migration. frontiersin.orgpnas.org Studies have specifically implicated D-serine as a key mediator in the migration of cerebellar granule cells. nih.govpnas.org This process is dependent on NMDAR activation. Research shows that degrading endogenous D-serine or inhibiting its synthesis can block granule cell migration. pnas.org This suggests that D-serine acts as a chemokinetic signal, where glutamate released from Bergmann glia stimulates the formation and release of D-serine, which in turn activates NMDARs on migrating granule neurons to enhance their movement. pnas.org

Beyond migration, D-serine is involved in the functional maturation of neurons, particularly in the forebrain. nih.govbiorxiv.org It is considered a key player in shaping synaptogenesis and neuronal circuitry through the activation of NMDARs. frontiersin.org Research using neural stem cells (NSCs) from the postnatal mouse forebrain has shown that these cells can synthesize D-serine. nih.gov Endogenous D-serine was found to promote the proliferation of these NSCs and their differentiation into neurons. nih.gov While adding exogenous D-serine did not affect proliferation, it specifically promoted the differentiation of NSCs into neurons. nih.gov Further research suggests that D-serine contributes to the functional maturation of differentiated neurons rather than directly promoting the differentiation of neural progenitor cells. biorxiv.org Chronically elevating D-serine levels in vivo has been shown to promote synaptic maturation and the stabilization of developing axon branches. jneurosci.org

Research FindingModel SystemDevelopmental Process AffectedReference
D-serine is a key mediator in NMDAR-dependent neuronal migration in the cerebellum. Degradation of D-serine blocks granule cell migration.Neonatal Mouse CerebellumNeuronal Migration pnas.org
Endogenous D-serine promotes the proliferation and neuronal differentiation of neural stem cells.Postnatal Mouse Forebrain Neural Stem Cells (NSCs)Proliferation, Neuronal Differentiation nih.gov
Chronically elevating D-serine levels promoted synaptic maturation and hyperstabilization of developing axon branches.Xenopus Tadpole Visual SystemSynapse Maturation, Axonal Stabilization jneurosci.org
D-serine levels increase during early brain development, coinciding with synaptic refinement and maturation.Mammalian BrainCircuit Refinement, Synaptic Maturation nih.govresearchgate.net
Supplementation with D-serine in the neonatal brain enhances the functional development of forebrain neurons.Neonatal BrainFunctional Maturation of Neurons biorxiv.org

Methodological Approaches in D Serine and D Serine Methyl Ester Hydrochloride Research

Synthetic Methodologies and Chiral Chemistry

The synthesis of D-Serine methyl ester hydrochloride and its utilization as a chiral starting material are foundational to its research applications. These methods focus on producing the compound in an enantiomerically pure form and leveraging its inherent chirality to build more complex molecules.

The primary method for producing D-Serine methyl ester hydrochloride is the direct esterification of D-Serine. This is commonly achieved by reacting D-Serine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or acetyl chloride. bath.ac.ukchemicalbook.com For instance, D-serine can be suspended in methanol at low temperatures, followed by the dropwise addition of acetyl chloride and subsequent refluxing, yielding the hydrochloride salt of the methyl ester with high purity. chemicalbook.com

More advanced strategies focus on enantioselective synthesis to ensure high stereochemical control. While D-Serine methyl ester hydrochloride is often made from readily available chiral D-Serine, related research demonstrates sophisticated techniques. For example, the enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride has been accomplished via asymmetrically catalyzed amination using a naphthylalanine-derived organocatalyst, which is a key step for ensuring high levels of stereocontrol. tandfonline.comnih.gov

Derivatization is crucial for modifying the compound for specific synthetic purposes. A common strategy is the protection of the amino group, frequently with a tert-butyloxycarbonyl (Boc) group, to form N-Boc-D-serine methyl ester. orgsyn.orgchemimpex.com This protected form is stable and versatile for subsequent reactions. Another innovative derivatization involves reacting N-Boc-D-serine methyl ester with 2,2,3,3-tetramethoxybutane (B127872) to create a rigid, bicyclic N,O-acetal. unav.edu This chiral building block exhibits outstanding diastereoselectivity in subsequent alkylation reactions. unav.edu

Table 1: Summary of Synthetic Strategies for D-Serine Methyl Ester Hydrochloride and Derivatives

Starting Material Reagents/Catalysts Product Key Feature Reference(s)
D-Serine Methanol, Thionyl Chloride D-Serine methyl ester hydrochloride Straightforward esterification bath.ac.uk
D-Serine Methanol, Acetyl Chloride D-Serine methyl ester hydrochloride High-yield esterification chemicalbook.com
N-Boc-D-serine Potassium Carbonate, Methyl Iodide N-Boc-D-serine methyl ester Amino group protection orgsyn.org
N-Boc-D-serine methyl ester 2,2,3,3-tetramethoxybutane, p-toluenesulfonic acid Bicyclic N,O-acetal derivative Creation of a rigid chiral building block for diastereoselective alkylation unav.edu

D-Serine methyl ester hydrochloride is a valuable chiral building block in organic synthesis, particularly for creating peptides and other bioactive molecules. chemimpex.comsigmaaldrich.com The esterification of the carboxylic acid group increases solubility in organic solvents, which is advantageous for peptide synthesis. nih.gov

Its utility is prominent in the synthesis of complex molecules where maintaining specific stereochemistry is critical. For example, it serves as a key intermediate in some synthetic routes for the anticonvulsant drug Lacosamide. google.com The synthesis involves converting D-serine to its methyl ester hydrochloride, followed by amidation and other modifications. google.com Furthermore, D-serine derivatives, starting from the protected methyl ester, have been used to design and synthesize potential inhibitors of viral enzymes, such as the SARS coronavirus 3CL protease. nih.gov

The compound also serves as a precursor for other important chiral intermediates. It can be used to synthesize orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), a non-proteinogenic amino acid found in several bioactive peptides. mdpi.com This process involves converting D-serine derivatives into 2,3-diaminopropanols, which are then oxidized to form the desired l-Dap structures, demonstrating the preservation and transfer of chirality throughout the synthetic sequence. mdpi.com

In Vitro Experimental Systems

To investigate the biological activity of D-Serine, researchers utilize various in vitro systems that model physiological environments, from single-cell interactions to synaptic functions.

Cell culture models are indispensable for studying D-Serine's interaction with receptors and enzymes at the cellular level. A variety of human and rodent cell lines are employed to investigate transport mechanisms and enzymatic activity.

The human neuroblastoma cell line SH-SY5Y has been identified as a suitable model for studying D-serine uptake. nih.gov These cells express ASCT-1 and ASCT-2 (Alanine-Serine-Cysteine-Threonine) transporters and exhibit D-serine uptake kinetics similar to those of primary astrocytes. nih.gov Other cell lines, such as HEK293 (Human Embryonic Kidney 293) and Flp-In T-REx 293 cells, are often used to express specific transporters like ASCT1, ASCT2, or sodium-coupled monocarboxylate transporters (SMCTs) to characterize their function and kinetics in D-serine transport. pnas.orgelifesciences.org

Primary cell cultures, particularly of astrocytes, are also crucial. Studies using primary astrocyte cultures have shown that they produce and release D-serine. pnas.org These models are used to investigate the regulation of D-serine synthesis by the enzyme serine racemase (SRR) and its relationship with cellular metabolic pathways, such as glycolysis. pnas.org For instance, research has demonstrated that the glycolytic enzyme GAPDH can directly interact with and inhibit SRR activity. pnas.org

Table 2: Cell Culture Models in D-Serine Research

Cell Model Application Key Findings Reference(s)
SH-SY5Y Neuroblastoma D-Serine uptake studies Expresses functional ASCT-1 and ASCT-2 transporters; serves as a good model for astrocytic uptake. nih.gov
Primary Astrocytes D-Serine synthesis and release Astrocytes synthesize D-serine via serine racemase (SRR); synthesis is linked to glycolytic flux. pnas.orgpnas.org
HEK293 / Flp-In T-REx 293 Transporter characterization Used to express and study specific transporters (e.g., ASCT1, ASCT2, SMCT1) involved in D-serine transport. pnas.orgelifesciences.org
U87 Glioma Cell proliferation studies D-serine can suppress the expansion of glioma cells. biorxiv.org

To study D-serine's role at the synapse, researchers use more complex in vitro systems like synaptosomes and brain slices for electrophysiological recordings.

Synaptosomes are isolated, sealed nerve terminals that retain functional machinery for neurotransmitter uptake, storage, and release. They are a powerful tool for investigating the synaptic biology of D-serine. nih.gov Researchers use synaptosomal preparations from brain regions like the neocortex and hippocampus to measure endogenous D-serine levels, its synthesis from precursors like L-phosphoserine, and its transport across the synaptic membrane. pnas.orgnih.govnih.gov For example, studies with synaptosomes have demonstrated that D-serine uptake can be inhibited by glutamine, and they have been used to identify the roles of various transporters, including ASCT1 and system A transporters, in D-serine reuptake. pnas.orgnih.govresearchgate.net

Electrophysiological techniques, primarily conducted on acute brain slices, provide direct evidence of D-serine's functional impact on synaptic transmission and plasticity. Whole-cell patch-clamp recordings from neurons, such as CA1 pyramidal cells in the hippocampus, are used to measure synaptic events. pnas.org These studies have been instrumental in showing that endogenous D-serine is required for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, by acting as a co-agonist at NMDA receptors. pnas.org The clinical relevance is explored through techniques like electroencephalography (EEG) to study the effects of D-serine in patients with conditions like schizophrenia. nih.gov

In Vivo Experimental Models

In vivo models, primarily using rodents, are essential for understanding the physiological and behavioral consequences of modulating D-serine pathways in a whole organism. These models bridge the gap between cellular mechanisms and complex organismal functions.

Genetically modified animal models have provided significant insights. Knockout mice lacking specific transporters (e.g., ASCT1-KO) or enzymes (e.g., serine racemase-KO) are used to definitively establish the roles of these proteins in regulating brain D-serine levels and their impact on neurodevelopment and synaptic plasticity. pnas.org Conversely, transgenic mice that overexpress serine racemase (SrrTg) have been developed to study the effects of chronically elevated D-serine levels, revealing impacts on behaviors related to depression and anxiety. researchgate.net

Behavioral paradigms are widely used to assess the functional outcomes of altered D-serine signaling. These include tests for anxiety, depression (e.g., forced swim test), and cognitive function. researchgate.net In vivo measurement techniques like microdialysis allow for the real-time sampling of extracellular D-serine levels in the brains of freely moving animals, providing a direct link between biochemical changes and behavior. researchgate.net Furthermore, animal models of disease, such as murine models of systemic bacterial infection, have been used to test the therapeutic potential of D-serine in combination with other drugs, like β-lactam antibiotics against MRSA. researchgate.net

Table 3: In Vivo Models for D-Serine Research

Model Type Specific Model Research Focus Key Findings Reference(s)
Genetically Modified ASCT1 Knockout (KO) Mice D-serine transport ASCT1 is a major regulator of D-serine levels in the brain. pnas.org
Genetically Modified Serine Racemase Transgenic (SrrTg) Mice Chronic D-serine elevation Elevated D-serine reduces depression-related behaviors. researchgate.net
Disease Model Murine Infection Model (MRSA) Therapeutic efficacy D-serine shows synergistic activity with β-lactam antibiotics against MRSA in vivo. researchgate.net
Pharmacological Model DMM Administration SRR activity modulation Investigates how pro-drugs affect in vivo D-serine and L-serine levels in the brain and plasma. nih.gov

Genetically Modified Animal Models (e.g., Serine Racemase Transgenic/Knockout Mice)

Genetically modified animal models, particularly mice with altered expression of serine racemase (SRR), the enzyme responsible for synthesizing D-serine from L-serine, are invaluable tools in this field of research. plos.orgnih.gov

Serine Racemase Knockout (SRR-/-) Mice:

Mice lacking the gene for serine racemase (SRR-/- mice) exhibit a significant reduction in cortical D-serine levels, leading to N-methyl-D-aspartate receptor (NMDAR) hypofunction. pnas.orgnih.gov These mice serve as a robust model for studying the consequences of D-serine deficiency and NMDAR dysfunction, which are implicated in the pathophysiology of schizophrenia. pnas.orgnih.gov

Key Research Findings from SRR-/- Mice:

Neurochemical and Morphological Changes: SRR-/- mice show a dramatic (up to 90%) decrease in cortical D-serine. pnas.orgnih.gov This is accompanied by reduced dendritic spine density and decreased hippocampal volume. pnas.org

Cognitive and Behavioral Deficits: These mice display impairments in hippocampal plasticity, and cognitive abnormalities consistent with those observed in schizophrenia. pnas.orgresearchgate.net They also exhibit deficits in social interaction and communication, which are considered negative symptoms of schizophrenia. nih.govelsevierpure.com Specifically, they show abnormal social investigation and approach behaviors. elsevierpure.com While not universally impaired in all cognitive tasks like novel object recognition, their behavior during the learning phase of such tasks can be abnormal. elsevierpure.com

Reversal of Deficits: Chronic treatment with D-serine has been shown to normalize electrophysiological, neurochemical, and cognitive deficits in SRR-/- mice, highlighting the critical role of D-serine in these functions. pnas.org

Serine Racemase Transgenic (SrrTg) Mice:

Conversely, transgenic mice (SrrTg) that overexpress serine racemase, particularly in astrocytes, have been generated to investigate the effects of chronically elevated D-serine levels. plos.orgnih.gov

Key Research Findings from SrrTg Mice:

Increased D-Serine Levels: These mice show significantly elevated D-serine levels in brain regions like the cortex and hippocampus. plos.org

Behavioral Phenotypes: SrrTg mice exhibit behaviors indicative of a reduced susceptibility to depression-related behavior in tests such as the forced swim test and novelty-suppressed feeding. plos.orgnih.gov However, their learning and memory abilities in tasks like the operant learning paradigm and the Morris water maze appear unaltered. plos.orgpsu.edu

Pharmacological Models of Neurological and Psychiatric Disorders

Pharmacological models are instrumental in studying the role of the D-serine pathway in various disorders. These models often involve the administration of substances that either mimic or antagonize the effects of D-serine at the NMDAR.

Models of Schizophrenia:

NMDAR Antagonists: The administration of NMDAR antagonists is a common method to induce schizophrenia-like symptoms in animals. The ability of D-serine to counteract the behavioral deficits induced by these antagonists provides evidence for its potential therapeutic role. frontiersin.org For instance, D-serine has been shown to treat prepulse inhibition deficits caused by the NMDAR antagonist dizocilpine (B47880) in mice. frontiersin.org

Gestational Methylazoxymethanol Acetate (MAM) Model: This neurodevelopmental model mimics prenatal insults linked to schizophrenia. nih.gov Chronic D-serine treatment in MAM-treated mice has been found to restore the balance of excitation and inhibition in the brain and improve cognitive function. nih.gov

Models of Alzheimer's Disease (AD):

Amyloid-β (Aβ) Injection: Injecting Aβ peptides into the brain of rodents is used to model aspects of AD pathology. In an AD mouse model using Aβ1–42 injection, D-serine administration rescued impairments in spatial memory. nih.gov

Genetically Modified Models: In genetically modified mouse models of AD, a diet enriched with L-serine (the precursor to D-serine) restored synaptic plasticity and spatial memory. cnrs.fr This suggests that enhancing D-serine availability could be a therapeutic strategy.

Models of Amyotrophic Lateral Sclerosis (ALS):

G93A-SOD1 Transgenic Mice: This mouse model for ALS shows significantly higher concentrations of D-serine in the spinal cord compared to control animals, where it is produced by activated microglia. frontiersin.orgnih.gov This finding suggests a potential role for D-serine in the excitotoxicity observed in ALS. frontiersin.org

Behavioral Paradigms for Cognitive, Motor, and Affective Assessment

A wide array of behavioral tests is employed to assess the functional consequences of manipulating the D-serine system in animal models.

Cognitive Assessment:

Morris Water Maze: This test is used to evaluate spatial learning and memory. plos.orgnih.gov Studies have shown that D-serine can enhance cognitive performance in this task. plos.org

Novel Object Recognition (NOR) and Novel Location Recognition (NLR): These tasks assess recognition memory. elsevierpure.comnih.gov SRR knockout mice, while not always showing deficits in NOR, can exhibit abnormal behaviors during the task's acquisition phase. elsevierpure.com

Y-Maze: This paradigm is used to assess spatial working memory. nih.gov

Passive Avoidance Learning: This test measures associative memory. D-serine administration has been shown to improve deficits in this task in an AD mouse model. nih.gov

Trace-Conditioning Memory Task: SRR-/- mice show impaired performance in this task, which is reversible with chronic D-serine treatment. pnas.org

Motor Assessment:

While not the primary focus of many D-serine studies, motor function is often assessed to rule out confounding effects on cognitive tasks.

Affective and Social Assessment:

Forced Swim Test: This is a common test for depression-related behavior. plos.orgnih.gov Both genetically increased D-serine levels and chronic dietary D-serine supplementation lead to reduced immobility time in this test, suggesting an antidepressant-like effect. plos.orgnih.govpsu.edu

Novelty-Suppressed Feeding: This paradigm assesses anxiety- and depression-related behaviors. plos.orgnih.gov

Three-Chambered Social Approach Task: This test evaluates social preference and interaction. nih.govelsevierpure.com SRR knockout mice fail to show a preference for a novel mouse over a familiar one in this task. nih.gov

Dyadic Interaction Task: This task is used to observe and quantify social behaviors in a more naturalistic setting. elsevierpure.com

Ultrasonic Vocalizations (USVs): The analysis of USVs provides a measure of socio-communicative behavior in rodents. elsevierpure.comnih.gov

Microdialysis and In Vivo Neurochemical Monitoring

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurochemicals, including D-serine, in specific brain regions of freely moving animals. nih.govfrontiersin.org This method allows researchers to monitor the real-time dynamics of D-serine release and its modulation by various stimuli and pharmacological agents. nih.gov

Key Findings from Microdialysis Studies:

Regional Distribution: High concentrations of D-serine have been observed in the dialysate from various brain areas in rats. nih.gov

Modulation of D-Serine Release:

Stimulation of certain brain pathways, like the nucleus basalis of Meynert, can increase extracellular D-serine levels. frontiersin.org

Depolarization of neurons has been shown to induce D-serine release. frontiersin.org

The GABAergic system, via GABAA receptors, appears to exert a tonic, increasing control over extracellular D-serine concentrations in the medial prefrontal cortex. frontiersin.org

Improved Temporal Resolution: Advances in online microdialysis coupled with techniques like capillary electrophoresis have significantly improved the temporal resolution of D-serine measurements, allowing for detection every few seconds. nih.govumn.edu This has enabled the observation of rapid changes in D-serine concentration in response to stimuli like high potassium. nih.govumn.edu

Advanced Analytical Techniques for Enantiomeric Quantification

The accurate quantification of D-serine, particularly in the presence of its much more abundant enantiomer, L-serine, requires highly specific and sensitive analytical methods.

High-Performance Liquid Chromatography (HPLC) with Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of D- and L-serine. nih.gov To distinguish between the two enantiomers, chiral separation methods are employed.

Methodology:

Pre-column Derivatization: A common approach involves pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column. nih.gov Reagents like o-phthaldialdehyde (OPA) in combination with a chiral thiol (e.g., N-isobutyryl-L-cysteine or N-tert-butyloxycarbonyl-L-cysteine) are used to create fluorescent derivatives. researchgate.netakjournals.com Marfey's reagent is another derivatizing agent used for this purpose. journalijar.com

Chiral Stationary Phases: Alternatively, underivatized or derivatized serine can be separated on a chiral stationary phase (chiral column), such as a Sumichiral or a chiral crown ether column. nih.govmdpi.com

Detection: Detection is typically achieved using fluorescence or ultraviolet-visible (UV-Vis) detectors. nih.govresearchgate.net Electrochemical detection has also been utilized, offering high sensitivity. researchgate.net

Performance and Applications:

Sensitivity: HPLC methods can achieve limits of quantification in the low micromolar to nanomolar range, making them suitable for analyzing D-serine in biological samples like cerebrospinal fluid (CSF) and brain tissue. nih.govnih.govakjournals.com

Challenges and Solutions: A significant challenge is the potential for co-elution with other abundant amino acids like L-glutamine and L-serine. nih.gov To overcome this, enzymatic methods can be employed to selectively remove interfering amino acids prior to HPLC analysis. nih.gov

Table of HPLC Methods for D-Serine Quantification

Derivatization ReagentSeparation ColumnDetection MethodLimit of Quantification (D-Serine)Reference
Dabsyl ChlorideSumichiral ColumnUV-Vis0.8 µmol/L nih.gov
OPA/N-isobutyryl-L-cysteineReversed-PhaseFluorimetricLower picomole range (on-column) researchgate.net
OPA/N-tert-butyloxycarbonyl-L-cysteine (Boc)Reversed-PhaseFluorimetric8.53 x 10⁻⁹ mol L⁻¹ akjournals.com
Marfey's ReagentAgilent Zorbax SB-C18Not SpecifiedNot Specified journalijar.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful platform for the enantiomeric quantification of serine.

Methodology:

Derivatization: Amino acids are not volatile, so they must be derivatized before GC analysis. A common two-step process involves esterification followed by acylation (e.g., creating N-trifluoroacetyl-O-methyl ester derivatives). nih.gov Other derivatizing agents include pentafluoropropionic anhydride. mdpi.comresearchgate.net

Chiral Separation: The derivatized amino acids are then separated on a chiral capillary column, such as Chirasil-L-Val. mdpi.comresearchgate.netnih.gov

Detection: Mass spectrometry provides highly sensitive and specific detection of the separated enantiomers.

Performance and Applications:

High Sensitivity: GC-MS methods can achieve very low limits of detection, in the picogram to femtomole range on-column. researchgate.netnih.gov

Accuracy: The use of stable isotope-labeled internal standards is crucial for accurate quantification. researchgate.net

Challenges: A potential issue is racemization (the conversion of one enantiomer to the other) during the derivatization step, which can lead to inaccurate quantification. researchgate.net Careful selection of derivatization reagents and reaction conditions is necessary to minimize this. researchgate.net

Table of GC-MS Methods for D-Serine Quantification

Derivatization MethodChiral ColumnLimit of Quantification (D-Serine)Reference
Non-chiral derivatizationChirasil-L-Val0.14 µmol/L (in CSF) nih.gov
Pentafluoropropionic anhydride/heptafluorobutanolChirasil-L-ValLLOQ: 0.031-1.95 µM researchgate.net
N-trifluoroacetyl-O-methyl esterNot SpecifiedMethod Detection Limit: 1-7 pg nih.gov

Spectroscopic Methods for Structural and Interaction Analysis (e.g., NMR, Mass Spectrometry for Metabolomics)

Spectroscopic techniques are fundamental in confirming the chemical structure of D-Serine methyl ester hydrochloride and tracking its presence in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of D-Serine methyl ester hydrochloride. The technique provides detailed information about the arrangement of atoms within the molecule. Data from 1H NMR and 13C NMR spectra can confirm the identity and purity of the compound. nih.govspectrabase.comresearchgate.netchemicalbook.com

Mass Spectrometry (MS) in Metabolomics is crucial for the detection and quantification of D-Serine and its metabolites in biological samples. nih.govoatext.com When combined with liquid chromatography (LC-MS), it allows for the separation and analysis of these compounds from complex mixtures such as brain tissue or cerebrospinal fluid. nih.gov This is essential for studying the conversion of D-Serine methyl ester hydrochloride back into D-Serine within a living organism and understanding its subsequent metabolic pathways. Chiral analysis methods are often integrated to differentiate between D-Serine and its stereoisomer, L-Serine. nih.govmdpi.com

Molecular and Cellular Neuroscience Techniques

These techniques are vital for understanding the biological roles of D-Serine at the cellular and molecular levels.

Gene Expression Profiling (e.g., qRT-PCR, RNA-Seq)

Gene expression analysis helps to determine how D-Serine may influence cellular processes by altering the expression of specific genes.

Quantitative Real-Time PCR (qRT-PCR) is a targeted approach to measure the messenger RNA (mRNA) levels of specific genes. mdpi.comfrontiersin.orgfrontiersin.org For instance, researchers can use qRT-PCR to assess whether increased D-Serine levels lead to changes in the expression of genes encoding for SRR, DAO, or NMDA receptor subunits. nih.govnih.govfrontiersin.org This can provide insights into the regulatory mechanisms of the D-Serine system.

RNA-Sequencing (RNA-Seq) provides a comprehensive and unbiased view of the entire transcriptome (the complete set of RNA transcripts). mdpi.comnih.govnih.govbiorxiv.org This technique can identify widespread changes in gene expression in response to D-Serine. For example, RNA-Seq has been used to study the global gene expression changes in bacteria in response to D-Serine and to identify transcriptional changes in neurons during development that are related to serine metabolism. nih.govbiorxiv.org

Table 2: Examples of Gene Expression Studies in D-Serine Research

Technique Research Focus Key Findings
qRT-PCR Validation of WT1 gene expression in AML. mdpi.com Confirmed WT1 overexpression identified by RNA-Seq. mdpi.com
Analysis of T2DM-related gene expression. frontiersin.org Identified downregulation of SRR, NFKB1, and PDE4B. frontiersin.org
Validation of reference genes for gene expression studies. frontiersin.org Compared qRT-PCR results with RNA-Seq data for validation. frontiersin.org
RNA-Seq Global gene expression in E. coli in response to D-Serine. nih.gov Identified induction of the SOS response and repression of the T3SS. nih.gov
Transcriptional regulation of D-Serine uptake in E. coli. nih.gov Showed that D-Serine induces the expression of the yhaOMKJ gene cluster. nih.gov

Proteomic Approaches for Enzyme and Receptor Characterization

Proteomics involves the large-scale study of proteins, providing a functional understanding of the D-Serine pathway. bohrium.comelifesciences.org

Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) , researchers can identify and quantify a vast number of proteins in a sample. elifesciences.org This can be applied to investigate changes in the proteome of brain cells or tissues after administration of D-Serine methyl ester hydrochloride. Such an analysis could reveal changes in the levels of SRR, DAO, NMDA receptor subunits, and other related proteins. frontiersin.org Proteomics can also identify post-translational modifications on these proteins, which can significantly affect their activity.

A study on the human hippocampus used an integrated omics approach, including proteomics and metabolomics, to investigate molecular alterations in Alzheimer's disease. bohrium.com The findings highlighted significant sex-specific differences in metabolic pathways, including serine metabolism. bohrium.com

Future Research Directions and Translational Perspectives

Targeting Serine Racemase for Bidirectional Modulation of D-Serine Levels

Serine racemase (SR) is the enzyme responsible for the synthesis of D-serine from L-serine and also contributes to its degradation. This dual functionality makes it a critical target for modulating D-serine levels in the brain. The ability to bidirectionally control SR activity—enhancing it in conditions of D-serine deficiency and inhibiting it where there is an excess—is a promising therapeutic strategy nih.govfrontiersin.org.

Future research will likely focus on the development of selective activators and inhibitors of serine racemase. This could lead to more precise control over D-serine concentrations in specific brain regions or at particular times. D-Serine methyl ester hydrochloride could be instrumental in preclinical studies that aim to validate SR as a therapeutic target. By providing a stable source of D-serine, it can be used in models where SR is manipulated to study the downstream effects on N-methyl-D-aspartate (NMDA) receptor function and behavior chemimpex.com.

Research FocusRationalePotential Application of D-Serine Methyl Ester Hydrochloride
Development of SR Activators To increase D-serine levels in disorders associated with NMDAR hypofunction, such as schizophrenia.In preclinical models, to assess the behavioral and neurophysiological effects of elevated D-serine in conjunction with SR activators.
Development of SR Inhibitors To decrease D-serine levels in conditions linked to NMDAR hyperfunction and excitotoxicity, like stroke or neurodegenerative diseases.To study the functional consequences of reduced D-serine synthesis and the potential neuroprotective effects of SR inhibition.
Allosteric Modulation of SR To achieve finer control over SR activity compared to direct inhibition or activation.As a reference compound to compare the effects of direct D-serine augmentation versus modulation of its synthesis.

Development of Novel NMDAR-Modulating Agents Based on the D-Serine Pathway

The D-serine pathway is a key target for the development of new drugs that modulate the NMDA receptor chemimpex.com. As a co-agonist at the NMDA receptor, D-serine plays a crucial role in synaptic plasticity and cognitive function chemimpex.comfrontiersin.org. D-Serine methyl ester hydrochloride is considered a valuable compound for the synthesis of novel drug candidates targeting central nervous system disorders nbinno.com. Its potential to effectively cross the blood-brain barrier enhances its utility as a therapeutic agent chemimpex.com.

Future strategies in this area include the design of prodrugs of D-serine that have improved pharmacokinetic properties. D-Serine methyl ester hydrochloride can be considered a prototype for such prodrugs, as its esterification may enhance its lipophilicity and ability to enter the brain, where it would then be converted to D-serine. Research is also directed towards combination therapies, for instance, pairing a D-serine-based agent with inhibitors of D-amino acid oxidase (DAAO), the primary enzyme that degrades D-serine, to prolong its effects frontiersin.orgfrontiersin.org.

Elucidation of Specific Receptor Subunit Interactions and Downstream Signaling

The NMDA receptor is a complex of different subunits, and the specific composition of these subunits can influence its function and pharmacology. D-serine binds to the GluN1 subunit, but its interaction with different GluN2 subunits (A-D) can lead to varied downstream signaling cascades nih.govnih.gov. A deeper understanding of these specific interactions is crucial for developing targeted therapies with fewer side effects.

Future research will utilize advanced techniques such as cryo-electron microscopy and molecular dynamics simulations to investigate how D-serine binding influences the conformational changes of different NMDA receptor subtypes nih.gov. D-Serine methyl ester hydrochloride could be used in cellular and in vivo studies to activate NMDA receptors, allowing researchers to probe the specific downstream pathways that are engaged. This includes investigating the roles of second messengers and protein kinases in mediating the effects of D-serine on synaptic plasticity and cell survival nih.gov.

NMDA Receptor SubunitKnown Association with D-SerineFuture Research Questions
GluN1 Co-agonist binding site.How does D-serine binding to different GluN1 splice variants affect receptor function?
GluN2A Associated with synaptic plasticity and maturation.Does D-serine preferentially modulate GluN2A-containing receptors to influence learning and memory?
GluN2B Implicated in both synaptic plasticity and excitotoxicity.Can we develop D-serine-based compounds that selectively target GluN2B-containing receptors for neuroprotection?
GluN2C/D Expressed in specific brain regions and have distinct properties.What is the role of D-serine in modulating these less common NMDA receptor subtypes?

Biomarker Discovery and Validation in Neurological and Psychiatric Disorders

There is a significant need for reliable biomarkers to aid in the diagnosis, prognosis, and treatment response monitoring of brain disorders. Altered levels of D-serine in the cerebrospinal fluid and blood have been reported in conditions like schizophrenia and Alzheimer's disease, suggesting its potential as a biomarker frontiersin.org.

Future research will focus on validating D-serine as a robust biomarker through large-scale clinical studies. This will involve developing sensitive and specific assays for D-serine and its metabolites. D-Serine methyl ester hydrochloride could be used as a reference standard in the development and validation of these analytical methods synzeal.com. Furthermore, investigating the genetic variants of serine racemase and DAAO and their correlation with D-serine levels and disease risk is another important area of future research frontiersin.org.

Advanced Preclinical and Early-Phase Clinical Research Strategies

To translate the promising basic science of the D-serine pathway into clinical applications, advanced research strategies are necessary. This includes the use of more sophisticated animal models that better replicate human disease states and the implementation of innovative clinical trial designs.

In preclinical research, D-Serine methyl ester hydrochloride can be used in behavioral studies in animal models to assess its impact on cognition and behavior chemimpex.com. Its enhanced solubility and stability make it a favorable compound for such studies etprotein.com. Early-phase clinical trials could explore the therapeutic potential of D-serine prodrugs, informed by the preclinical data gathered using compounds like D-Serine methyl ester hydrochloride. These trials will need to carefully assess not only efficacy but also the safety profile of modulating the D-serine pathway in humans frontiersin.org.

Q & A

Q. What are the recommended methods for synthesizing D-serine methyl ester hydrochloride with high enantiomeric purity?

  • Methodological Answer : D-Serine methyl ester hydrochloride is synthesized via esterification of D-serine using methanol under acidic conditions. A common approach involves reacting D-serine with thionyl chloride (SOCl₂) in methanol to form the methyl ester hydrochloride salt. Critical steps include maintaining anhydrous conditions to prevent hydrolysis and optimizing reaction time (4–6 hours at 0–5°C) to minimize racemization . Enantiomeric purity can be verified using chiral HPLC or ¹H NMR spectroscopy to confirm the absence of L-isomer signals .

Q. How can researchers determine the purity of D-serine methyl ester hydrochloride, and what are common impurities?

  • Methodological Answer : Purity assessment typically employs reversed-phase HPLC-UV with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient). Common impurities include residual D-serine, 3-chloro-D-alanine derivatives (from incomplete esterification), and dimerized byproducts. Quantification via ¹H NMR using internal standards (e.g., maleic acid) is also effective, with impurity thresholds set at <0.5% for pharmaceutical-grade material .

Q. What storage conditions are optimal for maintaining the stability of D-serine methyl ester hydrochloride?

  • Methodological Answer : The compound should be stored in airtight containers at –20°C under desiccation (silica gel) to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% relative humidity for 6 months) show <2% decomposition when stored in amber glass vials. Avoid prolonged exposure to light, as UV radiation can degrade the ester bond .

Advanced Research Questions

Q. How does D-serine methyl ester hydrochloride function as a monomer in melt polycondensation for polymer synthesis?

  • Methodological Answer : The compound acts as an ABB′ monomer in polycondensation reactions, where the hydroxyl group (A) reacts with ester (B) and urethane (B′) functionalities. For example, Ti(OBu)₄-catalyzed reactions at 150°C yield hyperbranched poly(ester-urethane) networks. Key challenges include controlling cross-linking density via reaction time (12–24 hours) and catalyst loading (1–2 mol%) to achieve desired thermal stability (TGA decomposition >250°C) .

Q. What advanced techniques resolve discrepancies in impurity profiling between HPLC-UV and DOSY NMR methods?

  • Methodological Answer : Discrepancies arise due to HPLC’s sensitivity to polar impurities (e.g., unreacted D-serine) versus DOSY NMR’s ability to detect non-UV-active dimers. A combined approach uses HPLC-UV for quantitating known impurities (LOD: 0.1%) and DOSY NMR (500 MHz, 25°C) with pulsed-field gradients to identify high-molecular-weight byproducts. Cross-validation with spiked samples ensures method accuracy .

Q. How can chiral purity of D-serine methyl ester hydrochloride be confirmed using ¹H NMR spectroscopy?

  • Methodological Answer : Chiral discrimination is achieved using (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as a derivatizing agent. The resulting diastereomers exhibit distinct ¹H NMR shifts (δ 3.8–4.2 ppm for the α-proton). Integration of split signals provides enantiomeric excess (ee) values, with >99% ee achievable under optimized synthesis conditions .

Q. What strategies mitigate racemization during large-scale synthesis of D-serine methyl ester hydrochloride?

  • Methodological Answer : Racemization is minimized by:
  • Using low temperatures (0–5°C) during esterification.
  • Short reaction times (<6 hours) with SOCl₂ as the acylating agent.
  • Post-synthesis purification via recrystallization in ethanol/ethyl acetate (3:1 v/v) to remove residual acidic catalysts.
    Monitoring ee via circular dichroism (CD) spectroscopy at 220 nm ensures compliance with enantiopurity standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.